molecular formula C9H11BrO B1266618 3-Methoxyphenethyl bromide CAS No. 2146-61-4

3-Methoxyphenethyl bromide

Cat. No. B1266618
CAS RN: 2146-61-4
M. Wt: 215.09 g/mol
InChI Key: LQDHVNHVHAYANB-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Methoxyphenethyl bromide can be synthesized through various chemical routes. One method involves the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine, leading to the formation of compounds with significant nonlinear optical properties, highlighting the synthetic versatility of methoxyphenethyl derivatives (Düğdü et al., 2013).

Molecular Structure Analysis

The molecular structure of methoxyphenethyl derivatives is characterized by techniques such as X-ray crystallography and theoretical methods. The geometry and vibrational frequencies have been studied, showing good agreement with experimental values. These studies provide insights into the structural aspects that contribute to the material's properties, such as its nonlinear optical behavior (Düğdü et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 3-Methoxyphenethyl bromide are central to its utility as an intermediate. For example, its bromination reactions and transformations into sulfides or other derivatives demonstrate its reactivity and potential for creating a variety of chemical structures (Gol'dfarb et al., 1983). Such reactions are crucial for the synthesis of biologically active compounds and other specialized materials.

Scientific Research Applications

Electrochemical Bromination

  • "3-Methoxyphenethyl bromide" can be generated through electrochemical methods. A study on the electrochemical bromination of 4-methoxy toluene yielded 3-bromo 4-methoxy toluene, which further underwent side-chain bromination to produce 3-bromo 4-methoxy benzyl bromide (Kulangiappar, Anbukulandainathan, & Raju, 2014).

Photosensitization in Photodynamic Therapy

  • A derivative of "3-Methoxyphenethyl bromide" was used to synthesize a zinc phthalocyanine with high singlet oxygen quantum yield. This has significant potential for use as a Type II photosensitizer in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Ionic Liquid Halide Nucleophilicity

  • The compound has been studied in the context of using ionic liquid halide for the cleavage of ethers. This demonstrates the potential for "3-Methoxyphenethyl bromide" in green chemical methods and the regeneration of phenols from ethers (Boovanahalli, Kim, & Chi, 2004).

HPLC-Fluorescence in Pharmaceuticals

  • The compound was used in a method for high-performance liquid chromatographic (HPLC) analysis of bile acids in pharmaceuticals. This demonstrates its application in the field of analytical chemistry and pharmaceutical analysis (Cavrini, Gatti, Roda, Cerré, & Roveri, 1993).

Gas and Vapour Sensing Materials

  • Polymeric materials synthesized from "3-Methoxyphenethyl bromide" have shown potential for use in gas sensors. These sensors could operate at room temperature and detect low concentrations, indicating a role in environmental monitoring (Hosseini & Entezami, 2001).

Safety And Hazards

3-Methoxyphenethyl bromide is classified as a dangerous good for transport and may be subject to additional shipping charges . It is harmful if swallowed and causes severe skin burns and eye damage . Personal protective equipment, including dust masks, eyeshields, and gloves, is recommended when handling this compound .

properties

IUPAC Name

1-(2-bromoethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDHVNHVHAYANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175741
Record name 1-Bromo-2-(3-methoxyphenyl)ethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyphenethyl bromide

CAS RN

2146-61-4
Record name 1-Bromo-2-(3-methoxyphenyl)ethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2-(3-methoxyphenyl)ethane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxyphenethyl bromide
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Synthesis routes and methods

Procedure details

To a cold solution of 3-methoxyphenethyl alcohol (7.55 g, 50 mmol) in 20 ml of dry (sieves) methylene chloride, a solution of phosphorus tribromide (7 g, 26 mmol) in 20 ml of methylene chloride was slowly added under nitrogen. The reaction mixture was permitted to warm to ambient temperature overnight. The reaction was then quenched in ice/water slowly and the resulting solution neutralized with 5N NaOH and then extracted with methylene chloride. The combined extracts were washed with water and brine, dried with anhydrous magnesium sulfate and concentrated to give 7.3 g of 3-methoxyphenethyl bromide. A solution of this bromide (7.3 g) in 10 ml of dry tetrahydrofuran (THF) was slowly added to a flask containing magnesium chips (1.03 g) and a small crystal of iodine in 30 ml of THF. The reaction mixture was then heated to reflux for 1 hour. To this mixture which was cooled with ice, a solution of dry acetone (2.2 g) in 10 ml of dry THF was added and the reaction mixture stirred at ambient temperature overnight. The mixture was quenched (0° C.) with a cold solution of NH4Cl followed by 1N HCl. The mixture was extracted with ethyl acetate and dried with anhydrous magnesium sulfate. Concentration and chromatography on silica gel (10-30% ethyl acetate in hexanes) afforded 2.31 g of carbinol. This carbinol (2.3 g) in 4 ml of glacial acetic acid was slowly added to a solution of KCN (2.36 g) and H2SO4 (3.63 g) in 15 ml of acetic acid. The reaction mixture was then stirred at 90° C. (bath temperature) overnight under nitrogen. Additional KCN (3.28 g), H2SO4 (8 ml in 24 ml of acetic acid) and acetic acid (18 ml) were added and the reaction mixture heated overnight. The reaction was quenched by pouring the reaction mixture into ice/water and adjusting the pH of the solution to neutrality with 5N NaOH. The solution was repeatedly extracted with ethyl acetate and the combined extracts backwashed with water and brine and then dried with anhydrous sodium sulfate. Concentration afforded 1.64 g of formamide which was hydrolyzed to the amine in 6N HCl (40 ml) at reflux for 3 hours. The reaction mixture was partially concentrated, diluted with water and the pH of the solution adjusted with 5N NaOH to 12. The solution was extracted with ethyl acetate and the combined extracts backwashed with brine and dried with anhydrous sodium sulfate. Concentration gave 1.2 g of the titled amine.
Quantity
7.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
AJ Birch, M Kocor, DCC Smith - Journal of the Chemical Society …, 1962 - pubs.rsc.org
… In view of possible synthetic applications, the reaction of this mesomeric anion with 3-methoxyphenethyl bromide has been investigated, and derivatives resulting from alkylation at …
Number of citations: 6 pubs.rsc.org
B Elpern, LN Gardner, L Grumbach - Journal of the American …, 1957 - ACS Publications
Method B.—A solution of 8 g. of 5-nitro-o-cresol1 in 30 ml. of ethanol was hydrogenated over platinum oxide cata-lyst. The product was isolated by evaporation to dryness and …
Number of citations: 47 pubs.acs.org
AJ Birch, H Smith, RE Thornton - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… 3-methoxyphenethyl bromide (26.3 g.) in ether was added with stirring during 20 min. Water was added and the mixture extracted with ether-ethyl acetate (1 : 1 ; 3 x 200 cc). The oily …
Number of citations: 27 pubs.rsc.org
IH Chang, EY Lee, K HwangBo, IK Kim, KH Sohn… - YAKHAK …, 2011 - koreascience.kr
As an effort to find a new scaffold for ${\alpha} $-glucosidase inhibition, we have prepared total 11 phenylalkylated piperazine derivatives and tested their ${\alpha} $-glucosidase …
Number of citations: 0 koreascience.kr
V Askam, D Jones - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… The P-keto-ester (6a) was recovered unchanged from attempted reactions of its sodium derivative with the model compound 3-methoxyphenethyl bromide, although reaction with methyl …
Number of citations: 2 pubs.rsc.org
JE Rice, HC Shih, N Hussain… - The Journal of Organic …, 1987 - ACS Publications
Syntheses are described for the major dihydrodiol metabolites of benzoL/jfluoranthene. irans-4, 5-Dihydro-4, 5-dihydroxybenzo [/¡ fluoranthene was prepared via 9-methoxy-1 líf-benzo […
Number of citations: 24 pubs.acs.org
T FUJII, M OHBA, JUN Sakaguchi - Chemical and pharmaceutical …, 1987 - jstage.jst.go.jp
Alternative syntheses of the Alangium alkaloids bearing the 9-hydroxy-10-methoxy- and 10-hydroxy-9-methoxybenzo [a] quinolizidine skeletons(types 3 and 4) have now become …
Number of citations: 20 www.jstage.jst.go.jp
MF Ansell, JW Ducker - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
… An attempt to utilise 3’-methoxyphenethyl bromide was unsuccessful as this compound forms lJ4-di-(m-methoxyphenyl)butane to a considerable extent during the preparation of the …
Number of citations: 7 pubs.rsc.org
H Hashima, M Hayashi, Y Kamano, N Sato - Bioorganic & medicinal …, 2000 - Elsevier
… Treatment of 7 with hydrobromic acid in the presence of phase transfer catalyst afforded 3-hydroxyphenethyl bromide 8 together with 3-methoxyphenethyl bromide 9, suggesting that the …
Number of citations: 38 www.sciencedirect.com
AJB Edgar, SH Harper, MA Kazi - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… Other evidence is that of Hogg who alkylated Hagemann’s ester with 3-methoxyphenethyl bromide, but in liquid ammonia with subsequent refluxing in toluene, and then by cyclisation …
Number of citations: 17 pubs.rsc.org

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